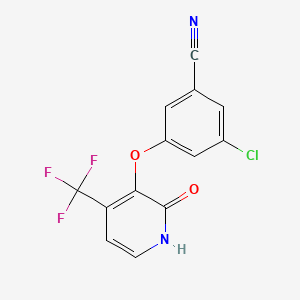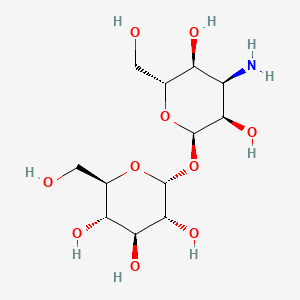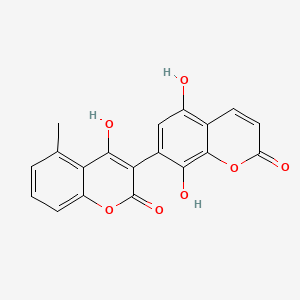
D-Galactose-3-sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose-3-sulfate Sodium Salt is a sulfated monosaccharide derivative of D-galactose. It is a highly anionic compound due to the presence of a sulfate group at the third carbon position of the galactose molecule. This compound is commonly found in marine organisms, particularly in the cell walls of red algae, where it plays a crucial role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-3-sulfate Sodium Salt typically involves the sulfation of D-galactose. This can be achieved through the reaction of D-galactose with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the third carbon position.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of sulfated polysaccharides from marine algae. The extracted polysaccharides are then subjected to hydrolysis to yield the desired monosaccharide sulfate. This method is preferred due to the abundance of marine algae and the relatively simple extraction process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group of the oxidized form back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of D-galacturonic acid derivatives.
Reduction: Regeneration of D-galactose.
Substitution: Formation of various substituted galactose derivatives
Applications De Recherche Scientifique
D-Galactose-3-sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfated oligosaccharides and polysaccharides.
Biology: Plays a role in cell signaling and recognition processes due to its anionic nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the production of biodegradable materials and as a stabilizing agent in various formulations
Mécanisme D'action
The biological effects of D-Galactose-3-sulfate Sodium Salt are primarily mediated through its interaction with specific proteins and enzymes. The sulfate group enhances the compound’s ability to form electrostatic interactions with positively charged amino acid residues in proteins. This interaction can modulate the activity of enzymes, influence cell signaling pathways, and affect the structural integrity of cell walls in marine organisms .
Comparaison Avec Des Composés Similaires
D-Galactose-4-sulfate Sodium Salt: Similar structure but with the sulfate group at the fourth carbon position.
D-Galactose-6-sulfate Sodium Salt: Sulfate group at the sixth carbon position.
Carrageenans: Sulfated polysaccharides with repeating units of galactose and anhydrogalactose.
Uniqueness: D-Galactose-3-sulfate Sodium Salt is unique due to its specific sulfation pattern, which imparts distinct physicochemical properties and biological activities. The position of the sulfate group influences the compound’s reactivity and interaction with biological molecules, making it a valuable tool in various research applications .
Propriétés
Numéro CAS |
13240-30-7 |
|---|---|
Formule moléculaire |
C6H11NaO9S |
Poids moléculaire |
282.195 |
Nom IUPAC |
sodium;[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-2-3(8)5(15-16(11,12)13)4(9)6(10)14-2;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
JHXSDGPYRSSMRJ-UHFFFAOYSA-M |
SMILES |
C(C1C(C(C(C(O1)O)O)OS(=O)(=O)[O-])O)O.[Na+] |
Synonymes |
D-Galactose, 3-(Hydrogen Sulfate) Monosodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)


![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)
